molecular formula C19H21N3O5 B2856603 3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941947-08-6

3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2856603
CAS RN: 941947-08-6
M. Wt: 371.393
InChI Key: BBLJAMVKFDDPME-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) by a route that has general applicability to the preparation of many 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines is described . The key intermediate, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine (4), is converted to the 7-chloro compound 5 by treatment with a 1:1 complex of N,N-dimethylformamide–thionyl chloride, and 5 is hydrogenolyzed with palladium on charcoal in the presence of potassium hydroxide to yield 7 .


Molecular Structure Analysis

The compound contains the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Physical And Chemical Properties Analysis

The density of a similar compound, 2,4-Dimethoxypyrimidine, is 1.1501 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis Routes : A study detailed the efficient synthesis of novel heterocycle derivatives related to the pyrido[2,3-d]pyrimidine structure. These compounds were synthesized and their structures confirmed through spectral techniques, including NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. Computational methods such as density functional theory (DFT) were employed to analyze electronic structures, providing insights into the reactivity of these compounds by predicting nucleophilic and electrophilic sites (Ashraf et al., 2019).

Nonlinear Optical Properties

  • Optical Materials : Research on the nonlinear optical properties of novel styryl dyes, structurally similar to the queried compound, used techniques like the Z-scan to study their potential for device applications. The optical power limiting behavior, attributed to two-photon absorption, suggests these compounds as promising materials for nonlinear optical applications (Shettigar et al., 2009).

Biological Applications

  • Microbicide Potential : Novel analogues of MKC442, related to the chemical structure , showed potent and selective activity against various HIV-1 strains, including resistant mutants. These findings highlight the potential of such compounds in developing microbicides for HIV prevention (Loksha et al., 2014).

Chemical Nuclease Activity and Cytotoxicity

  • Anticancer Potential : The synthesis of barbiturate derivatives, including pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, and their Cu(II) 2,2'-bipyridyl complexes were explored for their chemical nuclease activity and cytotoxicity against cancer cells. These studies provide a basis for the development of new anticancer agents (Dixit et al., 2011).

Adenosine Receptor Antagonists

  • Neurological Applications : Research into amino-substituted pyrido[2,3-d]pyrimidinediones revealed compounds with potential as adenosine receptor antagonists. This work suggests applications in neurological disorders, where modulation of adenosine receptors can be therapeutic (Bulicz et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is Dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

The compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth.

Biochemical Pathways

The affected pathway is the tetrahydrofolate synthesis pathway . This pathway is essential for the production of tetrahydrofolate, a coenzyme involved in the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts this pathway, leading to a decrease in these essential biomolecules.

Pharmacokinetics

The compound’s lipid solubility suggests it may have good absorption and distribution characteristics .

Result of Action

The result of the compound’s action is a decrease in DNA synthesis and cell growth due to the disruption of the tetrahydrofolate synthesis pathway . This can lead to cell death, particularly in rapidly dividing cells, such as cancer cells.

properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-5-27-15-6-7-20-17-16(15)18(23)22(19(24)21(17)2)11-12-8-13(25-3)10-14(9-12)26-4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLJAMVKFDDPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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